3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H7Cl2N3 It is characterized by the presence of a pyrazole ring substituted with two chlorine atoms and a methyl group, along with a propanenitrile group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4,5-dichloro-3-methylpyrazole with a suitable nitrile compound under controlled conditions. One common method involves the use of a base to deprotonate the pyrazole ring, followed by nucleophilic substitution with a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dichloro-1H-pyrazol-1-yl)propanenitrile: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butanenitrile: Similar structure but with a butanenitrile group instead of propanenitrile
Uniqueness
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of the propanenitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYTWLGCFDRSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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